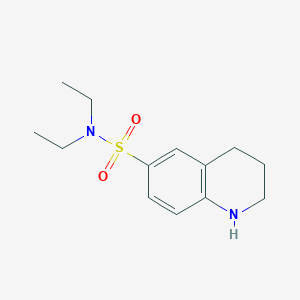

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAWSEXGTCHBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994317 | |

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-01-3 | |

| Record name | NSC5459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for synthesizing quinoline derivatives. The process typically follows these steps:

Step 1 : Reaction of isatin with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form a 2-oxo-1,2-dihydroquinoline derivative.

Step 2 : Sulfochlorination of the resulting product leads to the formation of sulfonyl derivatives.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Isatin + Diethyl Malonate → 2-Oxo-1,2-dihydroquinoline | Sodium Ethoxide, Ethanol | High |

| 2 | 2-Oxo-1,2-dihydroquinoline + SO₂Cl₂ → Sulfonamide Intermediate | CHCl₃, Room Temp | Moderate |

Cyclization Reactions

Cyclization can be achieved through several methods:

Condensation Reactions : Utilizing amines and aldehydes or ketones can yield tetrahydroquinolines through condensation followed by reduction.

Heating Conditions : Reactions are often carried out at elevated temperatures (50–120 °C) to promote cyclization.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Amine + Aldehyde → Tetrahydroquinoline Intermediate | Heat (60–100 °C) | High |

| 2 | Tetrahydroquinoline Intermediate + SO₂Cl₂ → n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | DMF, Base | Moderate |

Microwave-Assisted Synthesis

Microwave-assisted synthesis significantly improves efficiency:

- Procedure : A mixture of starting materials is subjected to microwave irradiation which accelerates the reaction rate.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Starting Materials → Tetrahydroquinoline Derivative | Microwave Irradiation | Very High |

Recent studies indicate that various synthetic methods yield this compound with varying degrees of efficiency:

Traditional methods often yield between 40% to 70% depending on the complexity of the substrate and reaction conditions.

Microwave-assisted techniques have shown yields exceeding 90%, demonstrating their effectiveness in modern organic synthesis.

The synthesis of this compound can be achieved through multiple pathways including Pfitzinger reactions, cyclization reactions under heat or microwave conditions. Each method has its advantages and limitations regarding yield and complexity. Continued research into optimizing these methods will enhance the efficiency and applicability of this compound in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

- Diethyl vs. However, the dimethyl analog is better characterized for stability and hazards.

- Oxo Group Impact: The introduction of a 2-oxo group (e.g., 2-oxo-N-aryl derivatives) significantly enhances biological activity, as seen in compound 66 (AC50 = 90 nM for PKM2 activation), compared to non-oxo analogs like N-(4-Chloro-3-fluorophenyl)-7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide (AC50 = 90 µM) .

- Aryl vs. Alkyl Substitutions : Aryl groups on the sulfonamide nitrogen (e.g., N-aryl in ) improve target selectivity and potency, whereas alkyl groups (diethyl, dimethyl) may prioritize physicochemical properties over activity.

Physicochemical and Stability Profiles

- Metabolic Stability : The 2-oxo-N-aryl analogs exhibit superior microsomal stability compared to alkyl-substituted derivatives, making them more viable for in vivo applications .

- Hazard Profiles : The dimethyl analog () carries warnings for acute toxicity (H302), skin/eye irritation (H315-H319), and respiratory irritation (H335), whereas hazards for the diethyl variant remain uncharacterized.

- Commercial Availability : Both the diethyl and 2-oxo derivatives are discontinued (CymitQuimica), while the dimethyl analog is temporarily out of stock, reflecting supply chain or synthesis challenges .

Biological Activity

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a tetrahydroquinoline core substituted with a sulfonamide group, which is critical for its biological activity. The sulfonamide moiety is known to influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This mechanism is similar to other sulfonamides that have been widely used as antibiotics.

- Inhibition of Bacterial Growth : In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against several viruses. The compound has shown efficacy against coxsackievirus B and other enteroviruses.

- Mechanism of Action : The antiviral activity is believed to stem from the inhibition of viral replication processes. Studies report an EC50 value comparable to established antiviral agents.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Case Study : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

- Sulfonamide Group : Essential for antimicrobial activity; modifications to this group can lead to loss of efficacy.

- Tetrahydroquinoline Core : Variations in substituents on the core can enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and its derivatives?

- Methodological Answer : The synthesis of tetrahydroquinoline sulfonamides typically involves cyclization reactions followed by sulfonamide functionalization. For example, substituted tetrahydroquinolines can be synthesized via acid-catalyzed cyclization of nitroarenes with ketones or aldehydes, followed by sulfonation at the 6-position. The diethylamino group is introduced via nucleophilic substitution or reductive amination . Optimization of reaction conditions (e.g., catalyst choice, solvent, temperature) is critical for yield and regioselectivity.

Q. How do structural modifications to the tetrahydroquinoline scaffold influence PKM2 activation potency?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the aryl ring (e.g., electron-withdrawing groups) and the sulfonamide moiety significantly affect PKM2 activation. For instance, replacing the 2-oxo group with a diethylamino group (as in this compound) enhances metabolic stability while maintaining nanomolar potency (AC50 = 90 nM in analog studies). Substituent positioning (e.g., para vs. meta) also impacts isoform selectivity .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms regiochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Stability studies (e.g., microsomal t1/2 = 277.2 min in HLM) assess metabolic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC50 values for PKM2 activators across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., ATP concentration, cell lines) or normalization methods. To standardize results:

- Use isogenic cell lines (e.g., PKM2-knockout vs. wild-type) to confirm target specificity.

- Include positive controls (e.g., TEPP-46, DASA-10) and report EC50 values relative to these benchmarks.

- Validate assays via orthogonal methods (e.g., Western blot for PKM2 dimer-tetramer ratios) .

Q. What in silico approaches are effective for predicting binding interactions between this compound and PKM2?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model ligand-receptor interactions. Focus on the allosteric binding site near the C-terminal domain of PKM2. Pharmacophore models derived from co-crystal structures (e.g., PDB: 4G1N) guide substituent optimization for enhanced binding affinity and selectivity .

Q. What strategies optimize selectivity for PKM2 over other pyruvate kinase (PK) isoforms?

- Methodological Answer :

- Introduce bulky substituents (e.g., aryl groups) to exploit steric differences between PKM2 and PKM1/other isoforms.

- Use isoform-specific activity assays (e.g., PKM1 vs. PKM2 enzymatic assays) to screen derivatives.

- Prioritize compounds with low efflux ratios (e.g., 0.84 in Caco-2 permeability assays) to minimize off-target effects .

Data Contradiction Analysis

- Key Contradiction : reports AC50 = 90 nM for a related analog, while cites EC50 values in the micromolar range for other activators.

- Resolution : Differences may stem from assay types (e.g., cell-free enzymatic vs. cellular viability assays). Confirm activity using both biochemical (e.g., PKM2 activation) and functional (e.g., apoptosis induction in A549 cells) endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.